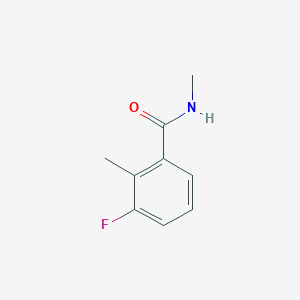
3-fluoro-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position and two methyl groups at the N and 2-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,2-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-Fluoro-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are 3-fluorobenzoic acid and N,N-dimethylamine.
科学研究应用
3-Fluoro-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-fluoro-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N,N-Dimethylbenzamide: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
3-Fluorobenzamide: Lacks the N,N-dimethyl substitution, affecting its solubility and interaction with biological targets.
Uniqueness
3-Fluoro-N,2-dimethylbenzamide is unique due to the combined presence of the fluorine atom and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it valuable in various research applications .
属性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
3-fluoro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H10FNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
GWJGGOZDIURQHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



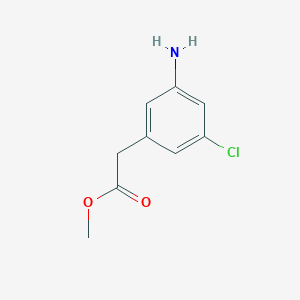
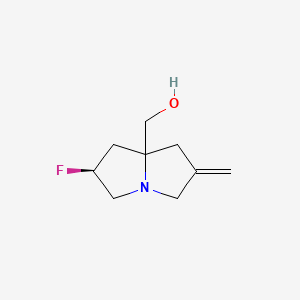
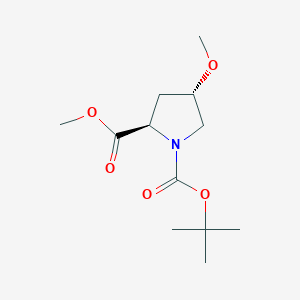

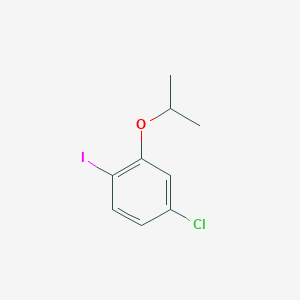
![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
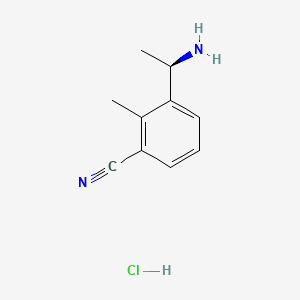

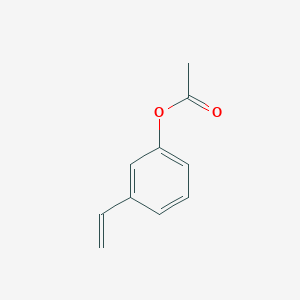
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
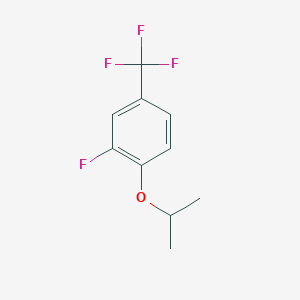
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
